Calp3 (tfa)

Description

Overview of the Calpain Family of Cysteine Proteases

Calpains represent a conserved family of calcium-dependent, non-lysosomal cysteine proteases found across a wide range of organisms, from mammals to bacteria biocompare.comwikipedia.orgrupress.orgnih.gov. These enzymes are characterized by their ability to cleave specific protein substrates at a neutral pH, a process modulated by intracellular calcium concentrations wikipedia.orgnih.govjst.go.jp. Unlike systems that completely degrade proteins, calpains function as "modulator proteases," altering the structure and activity of their targets through limited proteolysis nih.govjst.go.jp. This regulatory role allows them to participate in diverse cellular processes, including cell cycle progression, cell mobility, signal transduction, cytoskeletal remodeling, and apoptosis nih.govqiagen.comroyalsocietypublishing.org.

The calpain system comprises the proteases themselves, often forming heterodimers of large catalytic subunits and common small regulatory subunits, along with endogenous inhibitors like calpastatin wikipedia.org. The human genome encodes at least 15 calpain genes, which are broadly categorized into "classical" and "non-classical" types based on their domain structures nih.govjst.go.jproyalsocietypublishing.orgnih.gov. The dysregulation or dysfunction of various calpain members has been implicated in a spectrum of human diseases, including muscular dystrophies, diabetes mellitus, cancer, and neurodegenerative conditions biocompare.comwikipedia.org.

Distinctive Characteristics and Significance of Muscle-Specific CAPN3

Calpain 3 (CAPN3) stands apart from other calpains due to its exclusive expression in skeletal muscle tissue biologists.comahajournals.orgspandidos-publications.comnih.govnih.govresearchgate.netspandidos-publications.comdmd.nl. This muscle-specific localization is conferred by unique structural elements, including an N-terminus and specific insertion sequences (NS, IS1, IS2), which also contribute to its distinctive biochemical properties biologists.comspandidos-publications.comspandidos-publications.com. Notably, CAPN3 exhibits rapid autolysis and can be activated by Na+ ions in addition to Ca2+, a characteristic not shared by other classical calpains like CAPN1 and CAPN2, which require dimerization with a common small subunit biologists.com.

Within muscle cells, CAPN3 is predominantly found associated with myofibrils and the sarcoplasmic reticulum, and it localizes to the Z-line, where it interacts with crucial sarcomeric proteins such as titin and α-actinin-3 biologists.comnih.govdmd.nlmdpi.com. Its physiological significance in muscle is profound, encompassing roles in muscle formation, growth, repair, and remodeling spandidos-publications.comnih.govspandidos-publications.compatsnap.com. CAPN3 is considered essential for the proper assembly, turnover, and maintenance of the sarcomere, acting as a key regulator of sarcomeric integrity nih.gov.

Beyond its proteolytic functions, CAPN3 also performs non-proteolytic roles, including the stabilization of vital calcium-handling proteins like the ryanodine (B192298) receptor 1 (RyR1), calsequestrin (CSQ), and SERCA. These interactions are critical for maintaining calcium homeostasis within muscle cells mdpi.com. While muscle can form normally during prenatal development even in the absence of CAPN3, its continued presence is a prerequisite for maintaining muscle health throughout life nih.gov.

Mutations in the CAPN3 gene are the primary cause of Limb-Girdle Muscular Dystrophy type 2A (LGMD2A), a condition also known as calpainopathy nih.govbiologists.comahajournals.orgspandidos-publications.comnih.govspandidos-publications.comdmd.nlmdpi.commedlineplus.govgenecards.orgmedlineplus.govcurecalpain3.orgcurecalpain3.org.

Historical Context of CAPN3 Discovery and Research Trajectory

The broader calpain family's existence was first recognized in the late 1960s through the identification of calcium-dependent proteolytic activities, leading to their initial designation as "calcium-activated neutral proteases" (CANP) wikipedia.orgjst.go.jp. The specific enzyme now known as Calpain 3 (CAPN3) was initially identified in 1989 as a molecular clone termed p94 spandidos-publications.com. It was subsequently renamed calpain 3 in 2013 by the American Association of Experimental Biology spandidos-publications.com.

A landmark discovery occurred in 1997 when researchers identified mutations in the CAPN3 gene as the underlying cause of Limb-Girdle Muscular Dystrophy type 2A (LGMD2A) curecalpain3.orgcurecalpain3.org. This finding was significant as it represented the first instance of a muscular dystrophy linked to a genetic defect in an enzyme, rather than a structural protein curecalpain3.orgcurecalpain3.org. Today, mutations in CAPN3 are recognized as the most frequent genetic cause of LGMD, accounting for approximately 30% of all diagnosed cases medlineplus.govmedlineplus.gov.

Over 300 distinct mutations within the CAPN3 gene have been documented in individuals affected by LGMD2A, frequently leading to the production of a truncated or unstable calpain-3 enzyme medlineplus.govmedlineplus.gov. Current research efforts are dedicated to fully elucidating CAPN3's physiological substrates and functions, as well as the precise molecular mechanisms that lead to LGMD2A pathology nih.govmdpi.comcurecalpain3.org. The development of experimental models, such as CAPN3 knockout mice, and advanced research tools, including fluorescence sensor probes, are instrumental in advancing our understanding of CAPN3's biological roles and its contribution to disease biologists.comcurecalpain3.org.

Data Tables and Research Findings

The research into CAPN3 has identified numerous substrates and interaction partners, as well as key functional characteristics that highlight its unique role in muscle biology.

Key Substrates and Interaction Partners of CAPN3

| Target Protein | Role/Interaction | Reference(s) |

| Titin | Binds to N2A and M-line regions; potential substrate | mdpi.com, biologists.com, nih.gov, dmd.nl, curecalpain3.org |

| α-actinin-3 | Interaction partner at Z-line | mdpi.com |

| Tropomyosin | Interaction partner at Z-line | mdpi.com |

| LIM-domain binding protein 3 | Interaction partner at Z-line | mdpi.com |

| Nebulin | Potential substrate | nih.gov |

| Myosin light chain 1 | Potential substrate | nih.gov |

| Filamin C | Potential substrate | nih.gov, curecalpain3.org |

| β-catenin | Potential substrate | nih.gov |

| RyR1 (Ryanodine Receptor 1) | Stabilizes complexes; reduction observed in deficiency | mdpi.com, curecalpain3.org |

| CSQ (Calsequestrin) | Stabilizes proteins; reduction observed in deficiency | mdpi.com |

| SERCA (Sarco/endoplasmic reticulum Ca2+-ATPase) | Stabilizes proteins; reduction observed in deficiency | mdpi.com |

| Fodrin | Potential substrate (used in functional assays) | dmd.nl |

| Rb protein (Retinoblastoma protein) | Substrate; cleavage promotes cell cycle progression | qiagen.com |

| p27 (KIP1) | Substrate; cleavage inhibits CDK2 | qiagen.com |

| Dysferlin | Interaction partner | nih.gov, curecalpain3.org |

| AHNAK | Potential substrate | nih.gov |

Key Functional Characteristics and Activation Properties of CAPN3

| Characteristic | Description | Reference(s) |

| Muscle Specificity | Predominantly expressed in skeletal muscle | biologists.com, ahajournals.org, spandidos-publications.com, nih.gov, nih.gov, researchgate.net, spandidos-publications.com, dmd.nl |

| Activation | Calcium-dependent; also exhibits Ca2+-independent and Na+ activation | biologists.com, wikipedia.org, spandidos-publications.com, nih.gov, jst.go.jp, nih.gov, spandidos-publications.com |

| Autolysis | Undergoes rapid and exhaustive autolysis | biologists.com, spandidos-publications.com, spandidos-publications.com |

| Dimerization | Does not require dimerization with a small regulatory subunit (unlike CAPN1/2) | biologists.com |

| Localization | Myofibrils, sarcoplasmic reticulum, Z-line, cytosol, nucleus, subsarcolemmal membrane | mdpi.com, biologists.com, nih.gov, spandidos-publications.com |

| Non-proteolytic Functions | Stabilization of Ca2+-handling proteins (RyR1, CSQ, SERCA); maintenance of Ca2+ homeostasis | mdpi.com |

| Role in Muscle | Muscle formation, remodeling, differentiation, growth, repair, sarcomere assembly, turnover, maintenance | spandidos-publications.com, patsnap.com, nih.gov, spandidos-publications.com |

| Disease Association | Limb-Girdle Muscular Dystrophy type 2A (LGMD2A) / Calpainopathy; also associated with eosinophilic myositis, melanoma, and epilepsy | mdpi.com, medlineplus.gov, biologists.com, ahajournals.org, genecards.org, spandidos-publications.com, patsnap.com, nih.gov, medlineplus.gov, nih.gov, nih.gov, researchgate.net, spandidos-publications.com, dmd.nl, curecalpain3.org, curecalpain3.org |

Compound Name List:

Calpain 1 (CAPN1)

Calpain 2 (CAPN2)

Calpain 3 (CAPN3)

Calpain 4 (CAPN4)

Calpain 7 (CAPN 7)

Calpain 9

Calpain 10

Calpastatin

AHNAK

α-actinin-3

β-catenin

Calsequestrin (CSQ)

Dysferlin

Fodrin

Filamin C

LIM-domain binding protein 3

Myosin light chain 1

Nebulin

p27 (KIP1)

Rb protein

RyR1 (Ryanodine Receptor 1)

SERCA (Sarco/endoplasmic reticulum Ca2+-ATPase)

Titin

Tropomyosin

Structure

2D Structure

Properties

Molecular Formula |

C46H69F3N10O11 |

|---|---|

Molecular Weight |

995.1 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C44H68N10O9.C2HF3O2/c1-27(2)37(47)42(60)51-31(19-11-13-21-45)40(58)53-33(23-29-15-7-5-8-16-29)39(57)48-26-36(56)54-38(28(3)4)43(61)49-25-35(55)50-34(24-30-17-9-6-10-18-30)41(59)52-32(44(62)63)20-12-14-22-46;3-2(4,5)1(6)7/h5-10,15-18,27-28,31-34,37-38H,11-14,19-26,45-47H2,1-4H3,(H,48,57)(H,49,61)(H,50,55)(H,51,60)(H,52,59)(H,53,58)(H,54,56)(H,62,63);(H,6,7)/t31-,32-,33-,34-,37-,38-;/m0./s1 |

InChI Key |

STLPIHXSDMTWNG-ORODDYLBSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCCN)C(=O)O)N.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCN)C(=O)O)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Molecular Architecture and Structural Biology of Capn3

Unique Insertion Sequences of CAPN3

Insertion Sequence 1 (IS1) within PC2

Calpain-3 is characterized by the presence of three unique insertion sequences not found in other calpain family members: N-terminal sequence (NS), insertion sequence 1 (IS1), and insertion sequence 2 (IS2) genecards.orgnih.gov. IS1 is a 48-residue sequence located within the second protease core domain (PC2) of CAPN3 genecards.orgnih.gov. This insertion interrupts the protease core and is positioned adjacent to the catalytic cleft nih.govnih.govigakuken.or.jp. For CAPN3 to become catalytically active and bind substrates, the IS1 sequence must be cleaved nih.govnih.govigakuken.or.jp. It is considered an internal propeptide and is hypersensitive to proteolysis, contributing significantly to CAPN3's rapid autolytic degradation rate genecards.orgcurecalpain3.orgspandidos-publications.comnih.govnih.gov.

Insertion Sequence 2 (IS2) between CBSW and PEF Domains

The second unique insertion sequence, IS2, is a 77-residue segment located between the calpain-type β-sandwich (CBSW) domain and the penta-EF-hand (PEF) domain of CAPN3 genecards.orgcurecalpain3.orgnih.govdntb.gov.ua. Like IS1, IS2 also contributes to CAPN3's inherent instability and rapid autolysis curecalpain3.orgspandidos-publications.comnih.gov. Notably, IS2 contains a titin-binding site, suggesting a role in the interaction and regulation of CAPN3 by titin, a giant sarcomeric protein nih.govdntb.gov.uamdpi.com. Additionally, IS2 has been identified as containing a putative nuclear localization signal (NLS) nih.gov.

Quaternary Structure and Oligomerization States of CAPN3

A significant distinction between CAPN3 and conventional calpains lies in their quaternary structure and oligomerization. While CAPN1 and CAPN2 function as heterodimers composed of a large catalytic subunit and a small regulatory subunit, CAPN3 lacks a small subunit and instead exhibits homodimerization curecalpain3.orgmdpi.comanimbiosci.org. Furthermore, recent studies indicate that CAPN3 can assemble into higher-order oligomeric states, such as homohexamers, which are regulated by interactions with titin nih.govresearchgate.netresearchgate.netresearchgate.net.

Homodimerization through PEF Domains

The penta-EF-hand (PEF) domain, located at the C-terminus of CAPN3, is the primary mediator of its homodimerization nih.govspandidos-publications.comnih.govpnas.org. The fifth EF-hand motif within the PEF domain is critical for this interaction, forming a stable homodimer through pairing, which can occur with or without calcium ions nih.govpnas.org. Molecular modeling suggests that this PEF-mediated homodimerization is structurally feasible and places the catalytic cores at opposite ends of the dimer nih.govnih.gov. The presence of the adjacent CBSW domain can further reinforce the trimer-forming properties of the PEF domain x-mol.net.

Higher-Order Oligomerization (e.g., hexamer) and Dissociation into Functional Dimers upon Titin Binding

Through techniques such as cryo-electron microscopy (cryo-EM), CAPN3 has been observed to form higher-order oligomers, specifically a homohexameric structure, which can be described as a trimer of dimers with the PEF domains at its core nih.govresearchgate.netresearchgate.netresearchgate.netbiorxiv.org. This inactive hexameric state is thought to be the form in which newly synthesized CAPN3 exists. Upon binding to specific regions of the giant muscle protein titin (e.g., the N2A region), this homohexamer undergoes dissociation, yielding functional CAPN3 dimers nih.govmdpi.comresearchgate.netresearchgate.netbiorxiv.org. This interaction with titin is hypothesized to regulate CAPN3's stability and activity, potentially keeping it in a dormant state until dissociation restores protease activity mdpi.com.

Comparative Structural Analysis with Conventional Calpains (CAPN1, CAPN2)

CAPN3 shares significant structural homology with the large subunits of conventional calpains (CAPN1 and CAPN2), with approximately 51-54% sequence identity in their core domains curecalpain3.orgmdpi.comanimbiosci.orgresearchgate.net. Both CAPN3 and conventional calpains possess protease core domains (PC1 and PC2), a CBSW domain, and a PEF domain genecards.orgigakuken.or.jpresearchgate.net. However, CAPN3 is distinguished by the presence of three unique insertion sequences: NS, IS1, and IS2 genecards.orgcurecalpain3.orgnih.gov. Crucially, CAPN3 lacks the small regulatory subunit found in CAPN1 and CAPN2, and instead forms homodimers (or higher oligomers) via its PEF domain, whereas CAPN1/2 form heterodimers through the interaction of their large and small subunit PEF domains curecalpain3.orgmdpi.comanimbiosci.orgresearchgate.netnih.govnih.gov. These unique insertion sequences, particularly IS1 and IS2, are responsible for CAPN3's distinct properties, including its rapid autolysis, increased instability, and potential for Na⁺-dependent activation, which differ from the Ca²⁺-dependent activation of conventional calpains curecalpain3.orgspandidos-publications.comoup.combiologists.com.

Advances in Structural Determination and Molecular Modeling of CAPN3

The inherent instability and rapid autolysis of CAPN3 have historically posed significant challenges for its structural determination curecalpain3.orgresearchgate.netpnas.org. However, advances in biochemical techniques and structural biology have enabled significant progress. X-ray crystallography has been instrumental in determining the structure of specific domains, such as the Ca²⁺-bound PEF domain homodimer of CAPN3, providing insights into its dimerization interface nih.govnih.gov. More recently, single-particle cryo-electron microscopy (cryo-EM) has been employed to resolve the structure of higher-order oligomers, such as the homohexamer, revealing its assembly and potential dissociation into dimers upon titin binding nih.govresearchgate.netresearchgate.netresearchgate.netbiorxiv.org. Molecular modeling studies have also contributed to understanding CAPN3's activation mechanisms and the structural implications of mutations found in LGMD2A patients mdpi.comresearchgate.netnih.gov.

Biochemical Mechanisms and Regulation of Capn3 Proteolytic Activity

Calcium-Dependent Activation of CAPN3

Calpain-3, in common with other calpains, requires calcium ions (Ca2+) for activation. Notably, CAPN3 exhibits heightened sensitivity to calcium, with activation occurring at low physiological concentrations. Studies indicate that CAPN3 can undergo autolytic activation at calcium levels as low as approximately 200 nM, with significant autolysis observed at ~500 nM Ca2+ mdpi.com. This activation is facilitated by calcium binding to two specific non-EF-hand sites within the protease core domains, which induces conformational changes essential for aligning the catalytic triad (B1167595) residues (Cys, His, Asn) and forming the active site mdpi.comnih.gov. The presence of ATP is also identified as a factor influencing this process in vitro aups.org.au. This calcium-mediated conformational shift and subsequent autolysis are fundamental steps in rendering CAPN3 proteolytically active.

| Parameter | Value/Condition | Notes |

| Calcium Concentration | ~200 nM to 2 µM | Significant autolysis observed; CAPN1 requires ~5-fold higher concentration mdpi.com |

| ATP Dependence | Required for activation in vitro | Suggests ATP plays a role in the activation cascade aups.org.au |

| Activation Mechanism | Calcium binding to core domains, conformational shift | Leads to autolytic cleavage and active site formation mdpi.comnih.gov |

| Activation Requirement | Ca2+-dependent | Primary activator in physiological conditions mdpi.comnih.govnih.gov |

Sodium-Dependent Modulation of CAPN3 Activity

While CAPN3 is primarily recognized as a calcium-dependent protease, research has explored a potential role for sodium ions (Na+). It has been reported that CAPN3 can undergo autolytic activation in the presence of high Na+ concentrations, but this phenomenon was observed only under non-physiological ionic conditions, specifically when potassium ions (K+) were completely absent mdpi.comnih.govnih.gov. In conditions mimicking the physiological intracellular ionic environment, where K+ is abundant, CAPN3 does not exhibit Na+-dependent activation mdpi.comnih.govnih.gov. Therefore, under normal physiological circumstances, CAPN3's activation is predominantly mediated by calcium mdpi.comnih.govnih.gov. The unique insertion sequences (IS1 and IS2) contribute to CAPN3's distinct activation properties, but the direct modulation by Na+ in a physiologically relevant context appears minimal or absent.

Autoproteolytic Regulation of CAPN3 Activity and Stability

A defining characteristic of CAPN3 is its rapid and extensive autolytic activity, a process integral to its activation and regulation pnas.orgnih.govspandidos-publications.complos.orgplos.orgresearchgate.net. CAPN3 is synthesized as an inactive zymogen nih.gov. Upon activation, it undergoes self-cleavage, primarily at its unique insertion sequences, which removes inhibitory segments and allows the enzyme to attain its active conformation nih.govnih.govplos.org. This autolysis can occur intramolecularly and subsequently intermolecularly, amplifying the activation process nih.gov. The rapid autolytic rate contributes to CAPN3's inherent instability, with a half-life in vitro reported to be less than 10 minutes spandidos-publications.complos.orgplos.org.

Role of NS and IS1 in Autolysis and Activation

The N-terminal segment (NS) and insertion sequence 1 (IS1) are critical for CAPN3's unique autolytic properties spandidos-publications.commdpi.comresearchgate.net. IS1, in particular, functions as an internal autoinhibitory propeptide that obstructs the enzyme's active site nih.govaups.org.auplos.org. Cleavage and removal of IS1 are essential for CAPN3 to become proteolytically active and capable of substrate binding nih.govaups.org.auplos.org. This autolytic event triggers a conformational change that properly aligns the catalytic triad residues nih.gov. The NS and IS1 regions are sites of intramolecular dissolution and nicking, initiating the activation cascade spandidos-publications.com.

Mechanisms of Protease Deactivation via Autolysis

While initial autolysis of IS1 leads to CAPN3 activation, continued autolytic processing, particularly involving the IS2 region, can ultimately lead to protease deactivation and the enzyme's eventual degradation spandidos-publications.complos.orgplos.org. The rapid and "exhaustive" autolytic nature of CAPN3 means that after a period of activity, it undergoes self-inactivation, contributing to its transient function and instability plos.orgplos.org. This controlled self-degradation is a key regulatory mechanism that limits the duration of CAPN3's proteolytic action.

Substrate Specificity and Cleavage Motifs of CAPN3

Calpain-3 is involved in muscle cytoskeletal remodeling, targeting various structural proteins nih.govplos.orgoup.comabcam.com. Research has identified a primary sequence motif that underlies CAPN3's substrate cleavage specificity. This motif, defined by four key amino acid residues, is characterized as:

CAPN3 Cleavage Motif: [L/I/M/V] - X - X - X - X - [L/I/M/V] - X - X - [L/I/M/V] - [D/E]

Where:

[L/I/M/V] represents Leucine, Isoleucine, Methionine, or Valine (hydrophobic amino acids).

X represents any amino acid.

[D/E] represents Aspartic acid or Glutamic acid (acidic amino acid).

This motif has been used to predict over 300 new putative CAPN3 targets, including cytoskeletal proteins and E3 SUMO ligases like those in the PIAS family plos.orguniversiteitleiden.nlnih.gov. The identification of this motif provides crucial insights into CAPN3's role in cellular processes and muscle remodeling.

Table 1: Identified CAPN3 Substrates and Predicted Targets

| Substrate Category | Examples | Notes |

| Structural Proteins | Titin, Filamin C | Involved in cytoskeletal integrity and muscle structure nih.govoup.comabcam.com |

| Cytoskeletal Regulators | Tropomyosin (TPM2) | Predicted target based on motif analysis universiteitleiden.nl |

| Protein Sumoylation Regulators | PIAS family (PIAS1, PIAS2, PIAS3) | CAPN3 cleaves PIAS proteins, negatively regulating PIAS3 sumoylase activity plos.orguniversiteitleiden.nlnih.govresearchgate.net |

| Other Predicted Targets | AHNAK-N domain, BOC | Identified through motif analysis and experimental validation universiteitleiden.nlresearchgate.net |

Intermolecular Complementation in CAPN3 Proteolytic Activity

A unique characteristic of CAPN3 is its ability to regain proteolytic activity through intermolecular complementation (iMOC) of its autolytic fragments pnas.orgmdpi.comnih.govidexlab.com. After autolysis, CAPN3 typically dissociates into two main fragments (approximately 30 kDa and 55-60 kDa) that remain associated non-covalently to form the active protease pnas.orgnih.gov. In cases where mutations affect one of these fragments, or in certain mutant forms, complementary autolytic fragments can associate to reconstitute the active protease core domain pnas.orgmdpi.comnih.gov. This iMOC mechanism is a novel finding among calpains and suggests a potential pathway for restoring CAPN3 activity, possibly explaining milder phenotypes in individuals with compound heterozygous mutations pnas.orgmdpi.comnih.gov. It implies that even if a protein fragment is produced with a mutation, it might still contribute to functional enzyme assembly with a complementary fragment.

Interactions and Substrates of Capn3 in Cellular Pathways

Direct Protein-Protein Interactions of CAPN3

CAPN3 engages in direct physical interactions with numerous proteins, which are fundamental to its localization, activity regulation, and substrate targeting.

Titin (TTN), the largest known protein, serves as a critical binding partner for CAPN3, influencing its stability, activity, and localization. CAPN3 binds to titin at specific regions within the sarcomere, including the N2A region in the I-band and the is7 region in the M-band mdpi.comoup.comgenecards.orguniprot.orgnih.govmdpi.comoup.comuniprot.orgcurecalpain3.orgmaayanlab.cloud. The affinity of CAPN3 for titin can vary depending on the sarcomere's length, with increased binding observed at the N2A region during sarcomere stretching mdpi.com. This interaction is vital for titin's role in stabilizing CAPN3, thereby preventing its autolytic degradation and maintaining it in a proteolytically inactive state, ready for activation mdpi.comnih.govcurecalpain3.org. Furthermore, the binding of CAPN3 to titin is proposed to be essential for CAPN3's function as a sensor of sarcomere integrity and its role in mechanosensory transduction pathways mdpi.commdpi.com. Mutations in titin that disrupt these binding sites can lead to a secondary deficiency of CAPN3, contributing to muscle pathology oup.comcurecalpain3.org.

CAPN3 interacts with several key structural proteins of the myofibril and cytoskeleton, contributing to sarcomere organization and stability. It associates with α-actinin-3, tropomyosin, and LIM-domain binding protein 3 (LDB3), particularly at the Z-line mdpi.comgenecards.orguniprot.orgmaayanlab.cloudnih.gov. Additionally, CAPN3 interacts with nebulin and filamin C (FLNC), both of which are also identified as substrates of CAPN3 nih.govmaayanlab.cloudresearchgate.netanimbiosci.orgfrontiersin.orgnih.gov. These interactions underscore CAPN3's involvement in the dynamic remodeling and maintenance of the sarcomeric structure.

Table 1: Direct Protein-Protein Interactions of CAPN3

| Interaction Partner | Location/Context | Key Findings | Citations |

| Titin (N2A, M-line) | Sarcomere | Binds at N2A and M-line regions; stabilizes CAPN3; affinity varies with stretch; essential for mechanosensing role. | mdpi.comoup.comgenecards.orguniprot.orgnih.govmdpi.comoup.comuniprot.orgcurecalpain3.orgmaayanlab.cloud |

| α-actinin-3 | Z-line | Interacts at the Z-line. | mdpi.comgenecards.orguniprot.orgmaayanlab.cloud |

| Tropomyosin | Z-line | Interacts at the Z-line. | mdpi.com |

| LIM-domain binding protein 3 (LDB3/ZASP) | Z-line | Interacts at the Z-line. | mdpi.commaayanlab.cloudnih.gov |

| Nebulin | Sarcomere | Interacts; identified as a substrate. | nih.govmaayanlab.cloudresearchgate.netanimbiosci.orgnih.gov |

| Filamin C (FLNC) | Sarcomere | Interacts; identified as a substrate; cleavage confirmed. | nih.govcurecalpain3.orgmaayanlab.cloudresearchgate.netanimbiosci.orgfrontiersin.orgnih.gov |

| Ryanodine (B192298) Receptor 1 (RyR1) | SR/T-tubule | Interacts; stabilizes RyR1 complexes; deficiency reduces RyR1 expression and Ca2+ release. | mdpi.comoup.comnih.govfrontiersin.orgfundacionisabelgemio.comunipd.it |

| SERCA1a (Sarcoplasmic/Endoplasmic Reticulum Ca2+ ATPase 1a) | SR/T-tubule | Interacts; deficiency reduces SERCA levels and Ca2+ reuptake. | mdpi.comnih.gov |

| Calsequestrin 1 (CSQ1) | SR/T-tubule | Interacts. | mdpi.comnih.govfundacionisabelgemio.comunipd.it |

| Triadin | SR/T-tubule | Interacts. | mdpi.comnih.gov |

| Aldolase (B8822740) A (AldoA) | SR/T-tubule | Interacts; recruited to triads; suggests a structural role for CAPN3 in anchoring AldoA to triads. | oup.comnih.gov |

| CMYA5 | Cytosol/Other | Interacts; may protect CAPN3 from autolysis. | genecards.orguniprot.orguniprot.org |

| SIMC1 (PLEIAD) | Cytosol/Other | Interacts; suppresses CAPN3 protease activity; acts as a regulatory scaffold. | nih.gov |

| UTP25 | Nucleus/Other | Interacts; required for CAPN3 translocation to the nucleolus. | genecards.orguniprot.orguniprot.org |

| AHNAK | Cytosol/Other | Identified as a substrate. | universiteitleiden.nl |

CAPN3 is a component of the sarcoplasmic reticulum (SR) and the triads, the specialized junctions between the SR and T-tubules critical for excitation-contraction coupling nih.gov. It directly interacts with key SR proteins, including the ryanodine receptor 1 (RyR1), SERCA1a, calsequestrin 1 (CSQ1), and triadin mdpi.comnih.govfrontiersin.orgfundacionisabelgemio.comunipd.it. These interactions suggest a role for CAPN3 in regulating calcium handling within the muscle cell. Studies indicate that CAPN3 deficiency leads to reduced expression of RyR1 and impaired calcium release from the SR mdpi.com. Similarly, reduced SERCA protein levels and compromised calcium reuptake into the SR have been observed in CAPN3-deficient models mdpi.com. CAPN3 also interacts with aldolase A (AldoA), a glycolytic enzyme, and its recruitment to triads suggests a potential structural role for CAPN3 in anchoring proteins within these critical junctions oup.comnih.gov. Evidence points towards a non-enzymatic function of CAPN3 in facilitating calcium efflux from the SR nih.gov.

Beyond sarcomeric and SR/T-tubule components, CAPN3 interacts with other cellular proteins that influence its activity and localization. It interacts with CMYA5, an interaction that may serve to protect CAPN3 from autolysis genecards.orguniprot.orguniprot.org. The protein SIMC1, also known as PLEIAD, acts as a novel regulatory scaffold for CAPN3, suppressing its protease activity nih.gov. Furthermore, CAPN3 interacts with UTP25, an interaction necessary for CAPN3's translocation to the nucleolus genecards.orguniprot.orguniprot.org. AHNAK has been identified as a substrate of CAPN3 universiteitleiden.nl.

Identification and Characterization of Physiological Substrates of CAPN3

CAPN3 functions as a protease, cleaving various target proteins that are essential for muscle structure and function. Identifying these substrates is key to understanding CAPN3's physiological roles.

A significant number of CAPN3's identified substrates are myofibrillar proteins, indicating a central role in sarcomere turnover and remodeling. These include:

Myosin Light Chain 1 (MLC1): Identified as a substrate, with in vitro studies demonstrating CAPN3-mediated proteolysis of MLC1 nih.govresearchgate.netnih.gov.

Nebulin: This giant protein, crucial for actin filament organization, is also a substrate of CAPN3 nih.govresearchgate.netanimbiosci.org.

Filamin C (FLNC): A Z-disc protein involved in cytoskeletal organization, FLNC is cleaved by CAPN3 nih.govcurecalpain3.orgresearchgate.netanimbiosci.orgfrontiersin.org.

Titin: As a binding partner, titin is also recognized as a substrate for CAPN3 nih.govcurecalpain3.orgresearchgate.netanimbiosci.org.

In addition to these myofibrillar proteins, CAPN3 has been shown to cleave other cellular proteins, such as CTBP1 (C-terminal binding protein 1), a transcriptional co-regulator, suggesting broader roles in cellular regulation nih.gov. Furthermore, CAPN3 can cleave PIAS proteins, which are E3 SUMO ligases, thereby negatively regulating PIAS3 sumoylase activity and indicating crosstalk between CAPN3 proteolysis and protein sumoylation pathways universiteitleiden.nl.

Table 2: Physiological Substrates of CAPN3

| Substrate Protein | Category | Key Findings | Citations |

| Myosin Light Chain 1 (MLC1) | Myofibrillar | Proteolyzed in vitro; identified as a substrate in vivo. | nih.govresearchgate.netnih.gov |

| Nebulin | Myofibrillar | Identified as a substrate. | nih.govresearchgate.netanimbiosci.org |

| Filamin C (FLNC) | Myofibrillar | Identified as a substrate; cleavage confirmed. | nih.govcurecalpain3.orgresearchgate.netanimbiosci.orgfrontiersin.org |

| Titin | Myofibrillar | Identified as a substrate. | nih.govcurecalpain3.orgresearchgate.netanimbiosci.org |

| CTBP1 (C-terminal binding protein 1) | Transcriptional Co-regulator | Proteolyzed by CAPN3, suggesting functional modification. | nih.gov |

| PIAS proteins (e.g., PIAS3) | E3 SUMO ligases | CAPN3 cleaves PIAS proteins, negatively regulating PIAS3 sumoylase activity. | universiteitleiden.nl |

Compound List:

Calpain 3 (CAPN3)

Titin (TTN)

α-actinin-3

Tropomyosin

LIM-domain binding protein 3 (LDB3/ZASP)

Nebulin

Filamin C (FLNC)

Ryanodine Receptor 1 (RyR1)

SERCA1a

Calsequestrin 1 (CSQ1)

Triadin

Aldolase A (AldoA)

CMYA5

SIMC1 (PLEIAD)

UTP25

AHNAK

Myosin Light Chain 1 (MLC1)

CTBP1

PIAS proteins

Post Translational Modifications and Their Functional Impact on Capn3

Phosphorylation of CAPN3

Phosphorylation is a key regulatory mechanism for CAPN3, affecting its autolytic activity, stability, and functional roles within the muscle cell.

Identification of Phosphorylation Sites (e.g., Serine 629, 636)

Research has identified specific serine residues on CAPN3 that are targets for phosphorylation. Mass spectrometry and mutagenesis analyses have pinpointed Serine 629 (S629) and Serine 636 (S636) within the IS2 domain of human CAPN3 as phosphorylation sites researchgate.netncbiobank.orgidexlab.com. S629 has been identified as a major phosphorylation site researchgate.netidexlab.com. The phosphorylation status of these sites can influence CAPN3's behavior, with evidence suggesting that altering S629 can slightly attenuate CAPN3's rapid and exhaustive autolysis researchgate.netidexlab.com.

Kinase and Phosphatase Regulation of CAPN3 Phosphorylation

The phosphorylation state of CAPN3 is dynamically regulated by the action of specific kinases and phosphatases. While direct identification of kinases and phosphatases for CAPN3 is an active area of research, general calpain mechanisms suggest involvement of kinases like ERK and PKA, and phosphatases such as Protein Phosphatase 2A (PP2A) mdpi.comfrontiersin.orgnih.gov. For instance, other calpain isoforms (μ- and m-calpains) can be phosphorylated by protein kinase Cζ and dephosphorylated by PP2A mdpi.com. It is also known that epidermal growth factors can activate ERK/MAP kinase downstream of m-calpain, and calpain activity itself can be regulated by ERK and PKA-mediated phosphorylation, and deactivated by PP2A frontiersin.orgahajournals.org.

Role of Phosphorylated CAPN3 in Myofibril Integrity and Signaling

Phosphorylated CAPN3 (P-CAPN3) appears to have distinct functional roles, particularly in relation to myofibril structure and cellular signaling. Studies indicate that phosphorylated CAPN3 is enriched in the myofibril fraction, suggesting it acts as a structural component or participates in myofibril-based signaling pathways, rather than solely functioning as a protease researchgate.netidexlab.com. The level of phosphorylated CAPN3 has been observed to be significantly reduced in muscles affected by Limb-Girdle Muscular Dystrophy type 2A (LGMD2A) researchgate.netidexlab.com. This reduction suggests that phosphorylated CAPN3 is involved in the pathology of LGMD2A, potentially through defects in myofibril integrity or signaling pathways researchgate.netidexlab.com. CAPN3's interaction with titin, a giant myofibrillar protein, is also suggested to be mediated by phosphorylation at S629, potentially maintaining CAPN3 in an inactive form researchgate.net.

Sumoylation Regulation by CAPN3 Proteolysis

Calpain-3 (CAPN3) also intersects with the process of protein sumoylation, particularly in its regulation of proteolysis. CAPN3 has been identified as a substrate for E3 SUMO ligases of the Protein Inhibitor of Activated Stats (PIAS) family. CAPN3 can cleave PIAS proteins, including PIAS3, thereby negatively regulating PIAS3's sumoylase activity nih.govplos.orguniversiteitleiden.nlspandidos-publications.com. Consequently, SUMO2 levels are deregulated in patient muscle tissue, indicating a crosstalk between CAPN3 proteolysis and protein sumoylation nih.govplos.orguniversiteitleiden.nl. This interaction has significant implications for muscle remodeling nih.govplos.org. Furthermore, bacterial pathogens like Shigella can activate host calpain proteases, leading to the degradation of the SUMO E1 enzyme (SAE2), which in turn inhibits sumoylation elifesciences.orgresearchgate.net. This highlights how calpain activity can broadly modulate cellular sumoylation levels.

Table 1: Identified Phosphorylation Sites and Associated Regulatory Factors

| Phosphorylation Site | Associated Kinase(s) (Potential) | Associated Phosphatase(s) (Potential) | Impact on Autolysis/Stability | Role in Myofibril Integrity/Signaling |

| Serine 629 (S629) | Kinases (e.g., ERK, PKA, PKCζ) | Phosphatases (e.g., PP2A) | Slightly attenuates autolysis; potentially stabilizes protein | Enriched in myofibril fraction; involved in myofibril signaling |

| Serine 636 (S636) | Kinases (e.g., ERK, PKA, PKCζ) | Phosphatases (e.g., PP2A) | No significant direct impact on autolysis reported | Enriched in myofibril fraction; involved in myofibril signaling |

Table 2: Functional Impact of CAPN3 Post-Translational Modifications

| Post-Translational Modification | Specific Site(s) | Functional Impact on CAPN3 | Cellular Role | Associated Disease Context |

| Phosphorylation | S629, S636 | Modulates autolysis and stability; influences localization. | Structural component or participant in myofibril-based signaling pathways; potential role in myofibril integrity. | LGMD2A (reduced levels) |

| Cleavage of PIAS proteins | N/A | Negatively regulates PIAS3 sumoylase activity. | Crosstalk between CAPN3 proteolysis and protein sumoylation, affecting muscle remodeling. | LGMD2A (deregulated SUMO2) |

| Degradation of SUMO E1 enzyme (SAE2) | N/A | Inhibits cellular sumoylation (via activation of host calpains). | Modulates cellular sumoylation levels, potentially impacting various physiological and pathological situations. | N/A |

Cellular Localization and Dynamic Redistribution of Capn3

Subcellular Compartmentalization of CAPN3 in Skeletal Muscle

CAPN3 is found in multiple compartments within the muscle cell, including the myofibrils, cytoplasm, triad (B1167595) junctions, various membrane systems, and the nucleus. mdpi.comnih.gov This broad distribution underscores its involvement in numerous cellular processes, from sarcomere maintenance to signal transduction. mdpi.com

A significant portion of CAPN3 is associated with the myofibrils, the contractile apparatus of the muscle fiber. nih.govnih.gov In resting human skeletal muscle, approximately 87% of CAPN3 is found in the myofibrillar fraction. nih.govnih.gov Its localization within the sarcomere, the fundamental unit of the myofibril, is highly specific. CAPN3 binds to the giant protein titin at distinct sites, including the N2A region and the M-line. mdpi.comnih.gov This interaction with titin is crucial for stabilizing CAPN3 and preventing its premature autodegradation. mdpi.com

The distribution of CAPN3 along the titin filament is dynamic and appears to be regulated by sarcomere length. mdpi.com During muscle stretching, there is an increased presence of CAPN3 in the N2A region compared to the M-line. mdpi.com This shift is facilitated by CAPN3's own proteolytic activity and is thought to be a key part of a mechanosensory signaling pathway. mdpi.com By cleaving titin-associated proteins like Muscle Ankyrin Repeat Protein-2 (MARP-2), CAPN3 can initiate their translocation to the nucleus to signal mechanical stress. mdpi.com CAPN3 also localizes to the Z-disc, where it interacts with proteins such as α-actinin-3 and tropomyosin. mdpi.com

CAPN3 is also present in the sarcoplasm, the cytoplasm of the muscle cell. nih.gov A key site of its cytoplasmic function is the triad, a specialized structure formed by the junction of a transverse tubule (T-tubule) and two terminal cisternae of the sarcoplasmic reticulum (SR). mdpi.comnih.gov The triad is essential for excitation-contraction coupling, the process that links nerve stimulation to muscle contraction. mdpi.com

Within the triad, CAPN3 is part of a protein complex that includes the ryanodine (B192298) receptor (RyR1), the primary calcium release channel of the SR, and the glycolytic enzyme aldolase (B8822740) A (AldoA). mdpi.comnih.gov Evidence suggests that CAPN3 plays a structural role in this complex, helping to stabilize RyR1 and ensure the proper localization of AldoA. mdpi.comnih.gov In the absence of CAPN3, the levels of both RyR1 and AldoA at the triad are reduced, leading to impaired calcium release. nih.gov

Beyond the triad, CAPN3 is associated with various membrane systems within the muscle fiber. It has been found in fractions containing the sarcoplasmic reticulum and is thought to interact with key calcium-handling proteins like the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA). mdpi.comresearchgate.net Its presence at the T-tubules and the subsarcolemmal membrane further points to its involvement in regulating ion transport and membrane-associated signaling events. mdpi.com For instance, CAPN3 can cleave and activate the Na⁺/Ca²⁺ exchanger isoform 3 (NCX3), which is located at the triad and helps to extrude calcium from the cell. mdpi.comnih.gov

CAPN3 has also been detected in the nucleus of muscle cells, suggesting a role in regulating gene expression and cell survival. nih.govnih.govrupress.org The amino acid sequence of CAPN3 contains a putative nuclear translocation signal. rupress.orgmdpi.com In resting muscle, a small fraction of total CAPN3 (around 8%) is found in enriched nuclear fractions, where it exists in a predominantly autolyzed, and therefore active, state. nih.gov

Nuclear CAPN3 is implicated in the regulation of the NF-κB signaling pathway. nih.gov It can cleave IκBα, the inhibitor of NF-κB, allowing NF-κB to translocate to the nucleus and activate the transcription of survival genes. nih.govrupress.org This function appears to be critical for protecting muscle cells from apoptosis. nih.gov The recruitment of CAPN3 into the nucleolus by the Digestive organ expansion factor (Def) to form a complex further supports its role in nuclear processes. mdpi.com

Factors Influencing CAPN3 Localization and Dynamic Redistribution

The subcellular localization of CAPN3 is not static and is influenced by several factors, leading to its dynamic redistribution within the muscle fiber.

Physical Stress and Exercise: Eccentric exercise, which involves muscle lengthening under tension, is a potent stimulus for CAPN3 activation. nih.gov Following exercise, there is a significant increase in the autolysis of myofibrillar-bound CAPN3. nih.gov However, this activation does not appear to cause a large-scale translocation of CAPN3 to the cytosol or nucleus, suggesting its primary functions post-exercise remain associated with the myofibril. nih.gov

Sarcomere Length: As mentioned previously, the stretching of the sarcomere leads to a shift in CAPN3 localization along the titin filament, from the M-line to the N2A region. mdpi.com This dynamic redistribution is crucial for its role as a mechanical stress sensor. mdpi.com

Protein Interactions: The binding of CAPN3 to its partners is a key determinant of its localization. Its interaction with titin anchors it to the sarcomere, while its association with RyR1 and AldoA tethers it to the triad. mdpi.comnih.gov

Post-Translational Modifications: Phosphorylation has been identified as a potential regulatory mechanism for CAPN3's localization and stability. nih.govresearchgate.net Phosphorylated CAPN3 is enriched in the myofibrillar fraction, suggesting this modification may be important for its structural role or its participation in myofibril-based signaling. researchgate.net

Regulation of CAPN3 Protein Stability and Degradation Pathways

CAPN3 is an inherently unstable protein with a very short half-life in vitro, undergoing rapid autoproteolytic degradation. nih.gov This instability is a key feature of its regulation, allowing for tight control over its proteolytic activity. nih.gov

Autolysis: CAPN3 activation is a multi-step process that begins with autolysis, where the enzyme cleaves itself. nih.govresearchgate.net This initial cleavage is thought to be a prerequisite for its activity towards other substrates. ahajournals.org However, continued autolysis ultimately leads to its inactivation and degradation. researchgate.net

Interaction with Titin: The binding of CAPN3 to titin is a major stabilizing factor, protecting it from rapid autodegradation. mdpi.comnih.gov This interaction is thought to hold CAPN3 in a dormant state, ready to be activated upon the appropriate signal. ahajournals.org

Ubiquitin-Proteasome System: The ubiquitin-proteasome system (UPS) is implicated in the degradation of CAPN3, particularly for certain mutant forms of the protein. frontiersin.org For example, missense mutations that affect CAPN3's stability can lead to its increased degradation by cellular proteases. nih.gov Furthermore, some studies suggest that proteasome inhibitors can rescue the levels of certain mutant CAPN3 proteins. frontiersin.org

Intramolecular Complementation (iMOC): A unique feature of CAPN3 is its ability to regain proteolytic activity after autolytic dissociation through a process called intramolecular complementation (iMOC). nih.govresearchgate.net This mechanism allows two separate, autolyzed fragments of CAPN3 to come together and reconstitute an active protease domain, potentially rescuing function in some disease states. nih.govresearchgate.net

Physiological and Cell Biological Functions of Capn3

Role in Muscle Development and Myogenesis

Calpain 3 is integral to the process of myogenesis, the development of skeletal muscle from precursor cells. Studies using CAPN3 knockout (C3KO) mice have revealed significant defects in myogenic differentiation. While myoblasts from C3KO mice can fuse, they exhibit an increased number of myonuclei per myotube, suggesting an enhancement in fusion events nih.gov. This is attributed to CAPN3's role in regulating the levels of membrane-associated β-catenin and M-cadherin; in the absence of CAPN3, these proteins accumulate at the myotube membrane, potentially promoting excessive fusion nih.gov. Furthermore, post-fusion events such as β1D integrin expression and myofibrillogenesis are suppressed in C3KO myotubes, indicating that the persistence of fusion inhibits subsequent differentiation steps nih.gov. CAPN3 also plays a role in cell cycle withdrawal and has been implicated in cell differentiation processes generally nih.govresearchgate.net.

Regulation of Sarcomere Assembly and Remodeling

The sarcomere, the fundamental contractile unit of muscle, relies on precise assembly and dynamic remodeling for proper function. Calpain 3 is a key player in these processes. It is anchored to the sarcomere, primarily at the Z-line, N2A, and M-line regions, through its interaction with the giant protein titin mdpi.comnih.govnih.govuniv-smb.frmdpi.comwikipedia.orgresearchgate.netnih.gov. Titin acts as a scaffold for sarcomere assembly and is crucial for passive tension and mechanosensory transduction mdpi.comnih.gov. CAPN3 can bind and cleave titin, as well as other sarcomeric proteins like α-actinin and tropomyosin, facilitating protein exchange and remodeling necessary for adaptation and maintenance nih.govuniv-smb.frcurecalpain3.orgresearchgate.net. In CAPN3-deficient muscles, abnormalities such as misaligned A-bands and delayed myofibrillogenesis are observed, underscoring CAPN3's essential contribution to sarcomere structure and formation mdpi.comnih.govuniv-smb.fr.

Contribution to Myofibrillar Protein Turnover and Quality Control

Calpain 3 is critical for the efficient turnover of myofibrillar proteins, a process vital for maintaining sarcomere integrity and responding to physiological demands like exercise. CAPN3 acts upstream of the ubiquitin-proteasome system, cleaving cytoskeletal proteins to release myofibrillar proteins, thereby targeting them for ubiquitination and degradation nih.govresearchgate.netresearchgate.netoup.complos.org. In C3KO mice, there is an accumulation of high molecular weight ubiquitin-protein conjugates, and the expected increase in ubiquitination during muscle reloading after unloading is impaired, suggesting CAPN3 is necessary for this process mdpi.comnih.govoup.com. The increased presence of heat shock proteins in the insoluble fraction of C3KO muscles further supports CAPN3's role in protein turnover and quality control nih.gov. Calpains, in general, are associated with the degradation of sarcomeric proteins, including titin nih.gov.

Influence on Calcium Homeostasis and Excitation-Contraction Coupling

Calcium ions (Ca²⁺) are central regulators of muscle contraction, and CAPN3 plays a significant role in maintaining cellular calcium balance and the excitation-contraction (EC) coupling process. CAPN3 localizes to the muscle triads, specialized structures where T-tubules and the sarcoplasmic reticulum (SR) interact to mediate Ca²⁺ release oup.combiorxiv.orgoup.com.

CAPN3 is essential for the proper assembly of protein complexes at the triads, including ryanodine (B192298) receptors (RyRs), which are the primary Ca²⁺ release channels in the SR oup.comoup.com. Loss of CAPN3 leads to reduced recruitment of RyRs and aldolase (B8822740) A (AldoA) to the triads, resulting in significantly reduced Ca²⁺ release upon muscle activation oup.com. Studies have shown that CAPN3 deficiency leads to reduced levels of RyR1 and SERCA (Sarco/Endoplasmic Reticulum Ca²⁺-ATPase), impacting Ca²⁺ handling mdpi.comresearchgate.net. Specifically, reduced RyR1 protein levels in CAPN3-deficient muscles are associated with diminished Ca²⁺ release from the SR nih.gov. Furthermore, CAPN3 deficiency results in chronic activation of Store-Operated Calcium Entry (SOCE) and elevated resting cytosolic Ca²⁺ levels, while the response of SOCE to exercise is dampened nih.govcurecalpain3.org.

Beyond its role in regulating Ca²⁺ release channels, CAPN3 is believed to contribute to calcium homeostasis by stabilizing other critical Ca²⁺-handling proteins mdpi.com. It interacts with proteins such as RyR1, calsequestrin (CSQ), and SERCA, potentially fulfilling a structural, non-proteolytic role in maintaining the integrity of these complexes within the muscle cell mdpi.comnih.govcambridge.org. CAPN3 is proposed to act as a structural stabilizer of RyR1 complexes at the triads mdpi.com.

Involvement in Mechanosensory Transduction Pathways

Calpain 3's interaction with titin positions it to participate in mechanosensory transduction pathways. Titin's mechanical properties and its association with CAPN3 allow for dynamic interactions that can sense and respond to mechanical perturbations within the sarcomere mdpi.comnih.gov. The proteolytic activity of CAPN3 can facilitate its translocation along titin regions in response to mechanical stress, suggesting CAPN3 may function as a sensor of sarcomere integrity and transmit mechanical signals mdpi.com. This proteolytic function is directly implicated in mechanosensory transduction and sarcomere remodeling following exercise mdpi.comresearchgate.netresearchgate.net.

Compound Information Table

| Compound Name | Alias(es) | Description |

| Calpain 3 | CAPN3, p94 | Muscle-specific, calcium-dependent cysteine protease involved in muscle development, sarcomere maintenance, protein turnover, and calcium homeostasis. |

Data Tables

Table 1: Comparative Myogenesis Features in CAPN3-Deficient Myotubes

| Feature | Wild-Type Myotubes | C3KO Myotubes (CAPN3 Deficient) | Reference(s) |

| Myoblast Fusion | Normal | Normal | oup.com |

| Myonuclei per Myotube | Standard | Increased | nih.gov |

| Sarcomere Formation | Organized | Disrupted | nih.govuniv-smb.froup.com |

| β-catenin / M-cadherin Localization | Balanced | Membrane accumulation | nih.gov |

| β1D Integrin Expression | Normal | Suppressed | nih.gov |

Table 2: Sarcomere Remodeling and Protein Turnover in CAPN3 Deficiency

| Feature | Wild-Type Muscle | C3KO Muscle (CAPN3 Deficient) | Reference(s) |

| Sarcomere Ultrastructure | Normal | Abnormal A-bands | mdpi.comnih.govuniv-smb.fr |

| Myofibrillogenesis | Normal | Delayed | mdpi.comnih.govuniv-smb.fr |

| High Molecular Weight Ubiquitin-Protein Conjugates | Not accumulated | Accumulated | mdpi.comnih.gov |

| Protein Turnover (e.g., Titin) | Efficient | Impaired | nih.govresearchgate.netoup.com |

| Ubiquitination during Reloading | Increased | Not increased | oup.com |

Table 3: Calcium Handling in CAPN3-Deficient Muscle

| Feature | Wild-Type Muscle | C3KO Muscle (CAPN3 Deficient) | Reference(s) |

| RyR1 Protein Levels | Normal | Reduced | mdpi.comnih.gov |

| SR Ca²⁺ Release | Normal | Reduced | mdpi.comnih.gov |

| Resting Cytosolic Ca²⁺ | Normal | Elevated | nih.govcurecalpain3.org |

| Store-Operated Calcium Entry (SOCE) - Basal | Normal | Increased | nih.govcurecalpain3.org |

| SOCE Response to Exercise | Normal | Dampened | nih.govcurecalpain3.org |

| SERCA Protein Levels | Normal | Increased (SERCA1A) | biorxiv.orgnih.gov |

| Reduced | mdpi.comresearchgate.net | ||

| CaMKII Levels | Normal | Reduced | mdpi.comoup.comresearchgate.net |

Regulation of Intracellular Signaling Cascades (e.g., NF-κB Pathway)

Calpain-3 (CAPN3) plays a significant role in modulating intracellular signaling pathways, notably the nuclear factor-kappa B (NF-κB) pathway, which is crucial for cellular responses to stress, inflammation, and survival. In skeletal muscle, CAPN3's activity is closely linked to the integrity and function of the NF-κB signaling cascade.

Studies indicate that loss of CAPN3's proteolytic activity severely interferes with the IκBα/NF-κB pathway spandidos-publications.com. When CAPN3 is activated, it can form a complex with IκBα, a key inhibitor of NF-κB spandidos-publications.com. Conversely, in the absence of CAPN3, the NF-κB pathway can become dysregulated. For instance, in muscle cells from LGMD2A patients, NF-κB is readily activated upon cytokine induction, but the downstream transcriptional responses are altered nih.gov. Specifically, the expression of cellular FLICE-inhibitory protein (c-FLIP), a critical anti-apoptotic regulator downstream of NF-κB, is significantly downregulated in CAPN3-deficient muscle cells nih.govmdpi.com. This suggests that CAPN3 is essential for the proper expression of NF-κB-dependent survival genes, thereby preventing apoptosis in skeletal muscle nih.gov.

Furthermore, CAPN3 interacts with cardiac ankyrin repeat protein (CARP), forming a complex that influences NF-κB p65 DNA-binding activity. Higher CAPN3 activity promotes the retention of CARP within the sarcomere. Overexpression of CARP, in turn, can decrease NF-κB p65 DNA-binding activity. The inability of CAPN3 to adequately reduce CARP-driven inhibition of NF-κB could impair muscle cell survival, potentially contributing to the dystrophic phenotype observed in LGMD2A nih.gov.

Table 1: CAPN3 Influence on NF-κB Pathway Components

| Feature | CAPN3 Present (Wild-type) | CAPN3 Absent (Deficient) | Citation |

| IκBα/NF-κB Pathway Interference | Normal function | Severely interfered | spandidos-publications.com |

| c-FLIP Expression | Expressed | Downregulated | nih.govmdpi.com |

| NF-κB Activation (upon cytokine induction) | Regulated | Readily activated, but with discrepant transcriptional responses | nih.gov |

| CARP-mediated NF-κB Inhibition | Reduced by CAPN3 activity | Enhanced (due to CAPN3's inability to lower CARP-driven inhibition) | nih.gov |

Non-Proteolytic Functions of CAPN3

Beyond its enzymatic activity, Calpain-3 (CAPN3) exhibits crucial non-proteolytic functions, particularly in the regulation of calcium (Ca2+) handling within skeletal muscle. These functions are vital for maintaining muscle integrity and performance, and their disruption contributes to the pathology of LGMD2A.

CAPN3 is a component of the sarcoplasmic reticulum (SR) and interacts with key SR proteins, including the ryanodine receptor (RyR1) and calsequestrin, without proteolytically cleaving them nih.govnih.gov. Comparative studies using CAPN3 knockout and proteolytically inactive mutant mice have revealed that CAPN3's non-enzymatic role is essential for proper Ca2+ efflux from the SR to the cytosol during muscle contraction nih.govnih.gov. This suggests CAPN3 acts as a non-enzymatic element within the Ca2+ efflux machinery of the SR nih.govnih.gov.

Research has also indicated that CAPN3 contributes to the maintenance of Ca2+ homeostasis by stabilizing critical Ca2+-handling proteins mdpi.com. It has been identified as a structural stabilizer of RyR1 complexes at the muscle triads mdpi.com. Furthermore, CAPN3 deficiency leads to reduced levels of SERCA (Sarco/endoplasmic reticulum calcium ATPase) proteins, potentially due to increased protein degradation, implying CAPN3's role in stabilizing SERCA proteins and preventing their degradation frontiersin.org.

Table 2: Impact of CAPN3 Deficiency on SERCA Protein Levels

| Condition | SERCA1 Protein Level | SERCA2 Protein Level | Citation |

| CAPN3-deficient myotubes (vs. control) | Decreased (~50%) | Decreased (~50%) | frontiersin.org |

| CAPN3-deficient myotubes + Bortezomib (vs. untreated) | No significant effect | Increased (34%) | frontiersin.org |

Emerging Roles of CAPN3 in Mitochondrial Function and Apoptosis

Calpain-3 (CAPN3) is increasingly recognized for its involvement in cellular processes related to apoptosis and mitochondrial function, areas critical for muscle cell survival and energy metabolism.

Apoptosis: CAPN3 deficiency has been linked to an increased susceptibility to myonuclear apoptosis. This is partly attributed to the profound perturbation of the IκBα/NF-κB pathway observed in the absence of functional CAPN3 researchgate.net. As noted previously, CAPN3's role in regulating the NF-κB-dependent anti-apoptotic factor c-FLIP is crucial for preventing programmed cell death in skeletal muscle nih.govmdpi.com. The inability of CAPN3 to modulate CARP's inhibitory effect on NF-κB can also reduce muscle cell survival nih.gov. While CAPN3 itself may not be directly located in mitochondria, related calpains (like µ-calpain) are found in mitochondria and influence apoptosis-inducing factors oup.com, suggesting a broader calpain family role in regulating cell death pathways.

Mitochondrial Function: Evidence suggests that CAPN3 deficiency leads to significant mitochondrial abnormalities, impacting cellular energy production and oxidative stress levels. Studies on CAPN3 knockout mice (C3KO) have revealed morphological defects in mitochondria, including disorganized structures, swollen appearance, and disrupted cristae researchgate.net. These structural abnormalities are associated with reduced mitochondrial ATP production in vivo and increased oxidative stress oup.comresearchgate.netoup.comnih.gov.

CAPN3 may be indirectly involved in regulating mitochondrial proteins, and its absence could impair the ability of mitochondria to produce ATP oup.com. For instance, while CAPN3 does not directly regulate Very Long Chain Acyl-CoA Dehydrogenase (VLCAD), an enzyme involved in fatty acid beta-oxidation, its absence leads to a decrease in VLCAD activity in C3KO diaphragm muscles oup.com. This suggests that CAPN3 deficiency indirectly compromises mitochondrial function. Furthermore, mitochondrial dysfunction in CAPN3-deficient muscle cells has been linked to impaired sarcolemmal repair mechanisms nih.gov.

Table 3: Impact of CAPN3 Deficiency on Mitochondrial Function (VLCAD Activity)

| Muscle Type | Condition | VLCAD Activity (Relative to WT) | Citation |

| Diaphragm | C3KO (CAPN3-deficient) | Decreased (~20%) | oup.com |

| Diaphragm | WT (Wild-type) | Baseline | oup.com |

Compound List

Calpain-3 (CAPN3)

Nuclear Factor kappa B (NF-κB)

Inhibitor of NF-κB alpha (IκBα)

Cellular FLICE-inhibitory protein (c-FLIP)

Cardiac ankyrin repeat protein (CARP)

Ryanodine receptor 1 (RyR1)

Calsequestrin

Sarco/endoplasmic reticulum calcium ATPase (SERCA)

Very Long Chain Acyl-CoA Dehydrogenase (VLCAD)

Aldolase A (AldoA)

Titin (Connectin)

Dysferlin

AHNAK (AHNAK nucleoprotein)

Trifluoroacetic Acid (TFA)

Advanced Methodologies and Experimental Models in Capn3 Research

Recombinant Expression and Purification Strategies for CAPN3 and its Domains

The production of recombinant CAPN3 is fundamental for in-depth biochemical and structural analyses. However, the unique properties of this protease present significant challenges to its expression and purification.

Challenges in Full-Length CAPN3 Expression and Stability

Obtaining stable, full-length, and active recombinant CAPN3 has been a persistent challenge for researchers. The inherent instability of the protein, which undergoes rapid autolysis, complicates its heterologous expression and purification. nih.gov This autolytic activity, while crucial for its biological function, leads to a heterogeneous mixture of protein fragments, making it difficult to isolate the intact 94 kDa protein. nih.gov

Early attempts to express full-length CAPN3 in systems like E. coli often resulted in the accumulation of insoluble inclusion bodies. igakuken.or.jpnih.gov While expression in eukaryotic systems such as COS-7 cells has been more successful in producing soluble protein, the rapid autolysis remains a significant hurdle. nih.gov The half-life of wild-type CAPN3 in these cells is remarkably short, further complicating its study.

| Challenge | Consequence | Common Mitigation Strategy |

| Rapid Autolysis | Heterogeneous protein preparation, low yield of full-length protein | Use of inactive mutants, optimization of purification conditions (e.g., low temperature, protease inhibitors) |

| Insolubility in Bacterial Expression Systems | Formation of inclusion bodies, non-functional protein | Expression at lower temperatures, co-expression with chaperones, use of eukaryotic expression systems |

| Inherent Instability | Protein degradation during purification and storage | Rapid purification protocols, storage in specific buffers with stabilizing agents |

Utilization of Inactive Mutants for Structural and Interaction Studies

To circumvent the issues of autolysis and instability, researchers have turned to the use of proteolytically inactive CAPN3 mutants. These mutants are typically generated by site-directed mutagenesis of the catalytic cysteine residue (e.g., C129S). The resulting inactive protein is stable and can be expressed and purified in larger quantities, making it an invaluable tool for various studies. nih.gov

These inactive mutants have been instrumental in:

Structural Studies: Providing a stable protein for crystallization and structural analysis, which is nearly impossible with the wild-type, autolytically active enzyme.

Interaction Studies: Facilitating the identification of binding partners (substrates and regulators) without the complication of substrate cleavage. This allows for the formation of stable complexes that can be isolated and analyzed.

Understanding Dominant-Negative Effects: Investigating the mechanisms of dominant forms of calpainopathy by studying how mutant proteins might interact with and potentially inhibit the wild-type protein. biorxiv.orgresearchgate.netnih.gov

For instance, studies using inactive CAPN3 mutants have been crucial in confirming its interaction with titin, a key protein in the sarcomere. researchgate.net

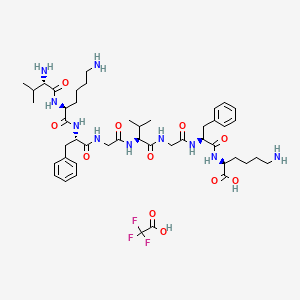

Application of Trifluoroacetic Acid (TFA) in Peptide/Protein Purification

Trifluoroacetic acid (TFA) is a key reagent in the purification of peptides and proteins, including those related to CAPN3 research, primarily through reverse-phase high-performance liquid chromatography (RP-HPLC). acs.orgnih.gov TFA acts as an ion-pairing agent, neutralizing the charge on the peptide's basic residues. peptide.com This increases the hydrophobicity of the peptide, leading to better retention on the hydrophobic stationary phase of the HPLC column and resulting in sharper peaks and improved separation. peptide.com

In the context of CAPN3 research, TFA is particularly relevant for:

Purification of synthetic peptides: Used to study CAPN3 cleavage sites or as substrates in activity assays. thermofisher.com

Cleavage from solid-phase resins: TFA is a standard reagent for cleaving synthesized peptides from the solid support. acs.orgresearchgate.net

Solubilization: Due to its high acidity, TFA can help solubilize certain proteins and peptides for analysis. acs.orgnih.gov

It is important to note that residual TFA in the final peptide preparation can be toxic to cells and may interfere with biological assays. peptide.comthermofisher.com Therefore, methods for TFA removal or exchange for a more biocompatible acid, such as acetic acid or hydrochloric acid, are often employed post-purification. nih.govpeptide.com

In Vitro Biochemical Characterization of CAPN3 Activity

The development of reliable in vitro assays has been crucial for characterizing the enzymatic activity of CAPN3 and for screening potential inhibitors or activators. google.com These assays typically rely on the cleavage of a specific substrate, which can be a full-length protein or a synthetic peptide.

A common approach involves the use of fluorogenic or colorimetric substrates. These are peptides that contain a CAPN3 cleavage site flanked by a fluorophore and a quencher. In the intact peptide, the fluorescence is quenched. Upon cleavage by CAPN3, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence. google.com

Fluorescence Resonance Energy Transfer (FRET) has also been employed to develop sensor probes for detecting activated CAPN3 in living cells. biologists.combiologists.com These probes consist of two different fluorescent proteins linked by a CAPN3-cleavable peptide. Cleavage of the linker by active CAPN3 leads to a change in the FRET signal. biologists.combiologists.com

Genetic Mouse Models in CAPN3 Research (Knockout and Knock-in Mice)

The development of genetically engineered mouse models has been a cornerstone of CAPN3 research, providing invaluable in vivo systems to study the protein's function and the pathophysiology of LGMD2A.

Knockout Mice (Capn3-/-): These mice, which lack a functional Capn3 gene, have been instrumental in understanding the consequences of CAPN3 deficiency. nih.gov They exhibit a mild, progressive muscular dystrophy that recapitulates some of the features of human LGMD2A. nih.gov These models have been used to investigate the role of CAPN3 in muscle maintenance, regeneration, and its interaction with other proteins. nih.gov Several knockout models have been generated, including those with targeted deletions of critical exons or the entire gene. nih.govjax.orgjax.org

Knock-in Mice: These models involve the introduction of specific mutations into the endogenous Capn3 gene. This allows for the study of the effects of specific patient mutations in an in vivo context. For example, knock-in mice carrying the FINmaj mutation, which is associated with tibial muscular dystrophy (a titinopathy), have revealed a secondary deficiency of CAPN3, highlighting the interplay between these two proteins. oup.comnih.gov

| Mouse Model | Genotype | Key Phenotype | Research Application |

| CAPN3 Knockout | Capn3-/- | Mild, progressive muscular dystrophy | Studying the overall consequences of CAPN3 absence, pathophysiology of LGMD2A |

| FINmaj Knock-in | Heterozygous/Homozygous for FINmaj mutation in Titin gene | Distal myopathy, secondary CAPN3 deficiency | Investigating the relationship between titin and CAPN3, pathogenesis of titinopathies |

Proteomic Approaches for Substrate and Interactor Identification

Identifying the physiological substrates and interacting partners of CAPN3 is crucial for elucidating its cellular functions. Proteomic approaches have become powerful tools for this purpose. A common strategy involves comparing the proteomes of muscle tissue or cells with and without functional CAPN3. nih.gov

One approach utilizes two-dimensional gel electrophoresis (2-DE) to separate proteins from wild-type and CAPN3-knockout mice. nih.gov Differentially expressed protein spots are then identified by mass spectrometry. This method has led to the identification of several potential CAPN3 substrates. nih.gov

More advanced techniques, such as isobaric tags for relative and absolute quantitation (iTRAQ), have also been employed. nih.gov This method allows for the simultaneous identification and quantification of proteins from multiple samples, providing a more comprehensive and quantitative comparison of the proteomes of cells expressing wild-type versus inactive CAPN3. nih.gov These proteomic screens have identified numerous potential CAPN3 substrates, which fall into various functional categories, including metabolic and myofibrillar proteins. researchgate.net

Advanced Imaging Techniques for CAPN3 Localization and Dynamics

The precise subcellular location of Calpain-3 (CAPN3) is intrinsically linked to its function in muscle cells. Advanced imaging techniques have been instrumental in elucidating the spatial and temporal dynamics of this protease.

Immunofluorescence and Confocal Microscopy:

Confocal laser scanning microscopy, often combined with immunofluorescence staining, has been a cornerstone in visualizing CAPN3 within the intricate architecture of skeletal muscle fibers. These studies have revealed a broad distribution of CAPN3, indicating its involvement in multiple cellular compartments. mdpi.com In resting muscle, a significant portion of CAPN3 is found in the myofibrils. nih.gov Specifically, double-staining immunofluorescence has demonstrated that CAPN3 can localize to various sarcomeric regions, including the Z-disc, I-band, and M-band. researchgate.net

Further investigations using confocal microscopy have shown that CAPN3's localization is not static. For instance, in cultured skeletal myotubes, CAPN3 predominantly resides at the M-bands at rest. However, upon stimulation that induces a slight and sustained increase in intracellular calcium, CAPN3 translocates to the cytoplasm. researchgate.net This dynamic redistribution is crucial for its function, as activated CAPN3 in the cytoplasm can then access and digest cytoskeletal proteins. researchgate.net Additionally, a perinuclear distribution of CAPN3 has also been suggested by confocal microscopy studies, hinting at potential roles within or near the nucleus. mdpi.com

Live-Cell Imaging with FRET-Based Sensors:

To study the dynamics of CAPN3 activity in real-time within living cells, researchers have developed innovative biosensors. One such approach utilizes Förster Resonance Energy Transfer (FRET). These FRET-based sensor probes are genetically encoded and consist of two fluorescent proteins, such as enhanced cyan fluorescent protein (CFP) and a mutated yellow fluorescent protein (Venus), linked by a sequence that can be cleaved by CAPN3. nih.govnih.gov When the probe is intact, FRET occurs. Upon cleavage by activated CAPN3, the FRET signal is abolished, leading to a detectable change in the fluorescence emission ratio. nih.gov

Using these sensors in conjunction with confocal microscopy, it has been possible to capture the activation of endogenous CAPN3 in living myotubes. nih.govnih.gov This technique allows for the temporal and spatial monitoring of CAPN3's proteolytic activity, providing insights into when and where the enzyme becomes active in response to specific cellular signals. nih.govbiologists.com

Below is an interactive table summarizing the key imaging techniques used in CAPN3 research.

| Imaging Technique | Application in CAPN3 Research | Key Findings |

| Immunofluorescence with Confocal Microscopy | Visualization of CAPN3 localization in fixed muscle tissue and cells. | - CAPN3 is found in myofibrils, cytoplasm, and near the nucleus. mdpi.comnih.gov- Within the sarcomere, it localizes to the Z-disc, I-band, and M-band. researchgate.net- Perinuclear distribution has been observed. mdpi.com |

| Live-Cell Imaging with FRET Sensors | Real-time monitoring of CAPN3 proteolytic activity in living cells. | - Enables the capture of endogenous CAPN3 activation dynamics. nih.govnih.gov- Demonstrates the spatial and temporal aspects of CAPN3 activity in response to stimuli. nih.govbiologists.com |

Functional Analysis through Mutagenesis and Domain Deletion Studies

Site-directed mutagenesis and the creation of constructs with specific domain deletions have been pivotal in dissecting the structure-function relationships of the various domains within the Calpain-3 (CAPN3) protein. These studies have provided a molecular understanding of how different regions of the protein contribute to its unique characteristics, such as its activation, regulation, and substrate specificity.

Penta-EF-Hand (PEF) Domain (Domain IV):

The C-terminal PEF domain is crucial for calcium binding and the oligomerization of CAPN3. Functional studies involving the deletion of this domain have unequivocally demonstrated its necessity for the formation of CAPN3 trimers. nih.govresearchgate.net Mutations within this domain can have profound consequences on CAPN3 function. For example, a splice-site mutation that leads to the partial loss of the PEF domain results in a loss-of-function, impairing both calcium binding and the ability of the protein to form homodimers. spandidos-publications.com

Insertion Sequences (IS1 and IS2):

CAPN3 possesses unique insertion sequences, IS1 and IS2, that are not found in other calpains. These sequences are critical for the enzyme's characteristic rapid and exhaustive autolysis. pnas.org

IS1: This sequence acts as an internal propeptide that occupies the catalytic cleft, playing an autoinhibitory role. nih.gov For CAPN3 to become active, IS1 must be cleaved. nih.gov Studies where IS1 was inserted into the more stable calpain-2 demonstrated that it conferred autoinhibitory properties to the surrogate enzyme. nih.gov

IS2: The excision of IS2 has been found to make CAPN3 more stable. nih.gov The deletion of both IS1 and IS2 can prevent the rapid autolysis of CAPN3. nih.gov However, the deletion of these insertion sequences did not impact the formation of trimers, which is primarily dependent on the PEF domain. nih.govresearchgate.net

Other Pathogenic Mutations:

Numerous mutations throughout the CAPN3 gene have been identified in patients with limb-girdle muscular dystrophy type 2A (calpainopathy). medlineplus.gov Functional analyses of these mutations have shown that they can lead to a loss of proteolytic activity, affect the protein's stability, or impair its interaction with other proteins. nih.gov For instance, a 21-base pair deletion results in a catalytically inactive protein. biorxiv.orgresearchgate.net In vitro functional assays that test the autolytic activity of CAPN3 have proven to be highly predictive of the pathogenic effect of specific gene mutations. nih.gov

The following interactive table details the functional consequences of specific domain deletions and mutations in CAPN3.

| Domain/Region | Modification | Functional Consequence |

| PEF Domain (Domain IV) | Deletion | Abolishes trimer formation. nih.govresearchgate.net |

| PEF Domain (Domain IV) | Splice-site mutation causing partial loss | Impaired calcium binding and homodimerization (loss-of-function). spandidos-publications.com |

| Insertion Sequence 1 (IS1) | - | Acts as an autoinhibitory internal propeptide. nih.gov Its cleavage is necessary for activation. nih.gov |

| Insertion Sequences 1 & 2 (IS1 & IS2) | Deletion | Prevents rapid autolysis, leading to a more stable protein. nih.gov Does not affect trimer formation. nih.govresearchgate.net |

| Multiple Domains | 21-base pair deletion | Results in catalytic inactivation of the enzyme. biorxiv.orgresearchgate.net |

Computational and Theoretical Approaches in Capn3 Studies

Molecular Modeling and Docking Studies of CAPN3

The inherent instability and rapid autolysis of CAPN3 present significant challenges for its direct structural analysis through methods like X-ray crystallography. researchgate.net To overcome this, researchers have turned to molecular modeling techniques, primarily homology modeling, to construct three-dimensional (3D) representations of the CAPN3 protein.

A foundational molecular model of CAPN3 was developed based on the crystal structures of m-calpain, another member of the calpain family with which CAPN3 shares significant sequence homology (47% identity). nih.govresearchgate.net This model has been instrumental in understanding the spatial arrangement of CAPN3's domains and has provided a framework for interpreting the effects of mutations associated with Limb-Girdle Muscular Dystrophy Type 2A (LGMD2A). researchgate.net By mapping LGMD2A-associated point mutations onto the 3D model, studies have demonstrated that many of these mutations likely lead to CAPN3 inactivation by disrupting critical interactions between its domains, which are essential for the protein's proper assembly and activation. researchgate.net

More recent modeling efforts have utilized advanced tools like UCSF Chimera software in conjunction with protein structure templates from the AlphaFold database to visualize and analyze the potential structural impact of newly identified genetic variants. nih.gov These models help researchers hypothesize how a specific mutation might alter the protein's conformation and function. nih.gov For instance, modeling has been used to understand how mutations in the PEF domain, which is crucial for homodimerization and calcium binding, could disrupt CAPN3's interaction with its substrates. nih.gov